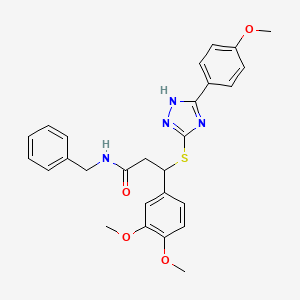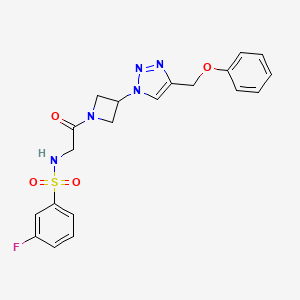
(E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C23H16FN3S and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of related heterocyclic compounds and their complexes have been extensively studied. For example, novel heterocyclic ligands and their metal complexes were prepared, characterized, and evaluated for their in vitro antibacterial activity. These studies provide insights into the structural and electronic properties of such compounds, which are critical for understanding their reactivity and potential applications in various fields, including material science and pharmaceuticals (Ekennia et al., 2018).
Photophysical Properties and Applications
Research on organotin compounds derived from Schiff bases demonstrates the potential of such compounds in organic light-emitting diodes (OLEDs). The study includes synthesis, photophysical characterization, and preliminary applications of these compounds, highlighting their importance in developing new materials for optoelectronic devices (García-López et al., 2014).
Molecular Docking and Biological Activity
The molecular docking and biological activity of compounds related to "(E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile" have been explored, particularly in the context of antibacterial effects. These studies contribute to the understanding of how such compounds interact with bacterial targets and their potential as antibacterial agents (Ekennia et al., 2018).
Protective Activities Against DNA Damage
Compounds with structures related to the mentioned acrylonitrile have been evaluated for their protective activity against DNA damage. This research highlights the potential therapeutic applications of these compounds in protecting against oxidative stress and DNA damage-induced diseases (Abdel-Wahab et al., 2009).
Semiconductor Applications
The development of semiconducting polymers incorporating structural motifs similar to the mentioned acrylonitrile suggests their potential applications in organic electronics, such as organic solar cells. These studies focus on the synthesis and electronic properties of these polymers, providing a foundation for the development of high-performance electronic materials (Dai et al., 2017).
Eigenschaften
IUPAC Name |
(E)-3-(5-fluoro-2-methylanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3S/c1-15-9-10-18(24)11-21(15)26-13-17(12-25)23-27-22(14-28-23)20-8-4-6-16-5-2-3-7-19(16)20/h2-11,13-14,26H,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQXFEGFSNLWJC-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2598253.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2598254.png)


![Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2598258.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2598260.png)

![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)
![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2598268.png)
